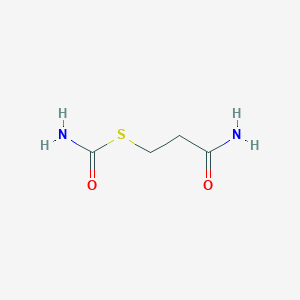
2-Propanone, methyl-2-propenylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of a hydrazone functional group, which is derived from the reaction of hydrazine with a carbonyl compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Propanone, methyl-2-propenylhydrazone can be synthesized through the reaction of acetone with methylallylhydrazine. The reaction typically occurs under mild conditions, often at room temperature, and may require a catalyst to proceed efficiently. The general reaction scheme is as follows: [ \text{CH}_3\text{COCH}_3 + \text{CH}_2=\text{CHCH}_2\text{NHNH}_2 \rightarrow \text{CH}_3\text{C(NNHCH}_2\text{CH=CH}_2\text{)CH}_3 ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalysts and controlled reaction environments.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group into amines or other reduced forms.
Substitution: The hydrazone group can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Various substituted hydrazones depending on the reagents used.
Applications De Recherche Scientifique
2-Propanone, methyl-2-propenylhydrazone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-propanone, methyl-2-propenylhydrazone involves its interaction with molecular targets through the hydrazone functional group. This group can form stable complexes with metal ions, participate in nucleophilic addition reactions, and undergo various transformations that affect its biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-Propanone, 2-propenylhydrazone: Similar structure but with different substituents, leading to variations in reactivity and applications.
2-Propanone, methylhydrazone: Lacks the propenyl group, resulting in different chemical properties and uses.
Uniqueness: 2-Propanone, methyl-2-propenylhydrazone is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications in various fields. Its ability to participate in diverse chemical reactions and form stable complexes makes it a valuable compound in both research and industrial contexts.
Propriétés
Numéro CAS |
62237-76-7 |
|---|---|
Formule moléculaire |
C7H14N2 |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
N-methyl-N-(propan-2-ylideneamino)prop-2-en-1-amine |
InChI |
InChI=1S/C7H14N2/c1-5-6-9(4)8-7(2)3/h5H,1,6H2,2-4H3 |
Clé InChI |
NLCRTRDPCWXYKO-UHFFFAOYSA-N |
SMILES canonique |
CC(=NN(C)CC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14000770.png)


![4-[(4-Methoxybenzyl)(nitroso)amino]benzoic acid](/img/structure/B14000797.png)
![4-Hydroxy-3,4-dihydro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14000799.png)







![[4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine](/img/structure/B14000839.png)
